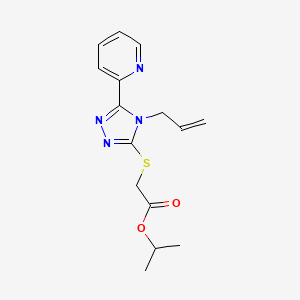![molecular formula C27H29N3O5 B12147559 1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147559.png)
1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the spirocyclic core. Key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Pyrrole Synthesis: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other suitable methods.
Spirocyclization: The coupling of the indole and pyrrole rings to form the spirocyclic structure, often involving cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Process Optimization: Scaling up the reaction conditions to industrial levels while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrole] Derivatives: Compounds with similar spirocyclic structures.
Indole Derivatives: Compounds containing the indole moiety.
Pyrrole Derivatives: Compounds containing the pyrrole ring.
Uniqueness
The uniqueness of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O5/c1-5-15-29-21-10-8-7-9-20(21)27(26(29)34)22(24(32)25(33)30(27)17-16-28(3)4)23(31)18-11-13-19(14-12-18)35-6-2/h5,7-14,31H,1,6,15-17H2,2-4H3/b23-22- |
InChI Key |
KSQQJWSFEMPKMS-FCQUAONHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}quinolin-8-ol](/img/structure/B12147481.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide](/img/structure/B12147487.png)
![ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12147500.png)
![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147510.png)
![Ethyl 4-[2-hydroxy-3-(propan-2-yloxy)propyl]piperazine-1-carboxylate](/img/structure/B12147514.png)
![ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12147516.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147518.png)
![(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147519.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147520.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147549.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12147551.png)
![(5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147554.png)
![2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12147564.png)
